molecular formula C13H16O B1324732 Cyclobutyl 2,6-dimethylphenyl ketone CAS No. 898790-73-3

Cyclobutyl 2,6-dimethylphenyl ketone

Cat. No. B1324732
M. Wt: 188.26 g/mol
InChI Key: MLPMVPJDPBTASK-UHFFFAOYSA-N
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Description

Cyclobutyl 2,6-dimethylphenyl ketone, also known as CBDMK, is a cycloalkyl ketone. It has a molecular formula of C13H16O and a molecular weight of 188.27 .


Molecular Structure Analysis

The InChI code for Cyclobutyl 2,6-dimethylphenyl ketone is 1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3 . This indicates that the molecule consists of a cyclobutyl group attached to a 2,6-dimethylphenyl ketone.


Physical And Chemical Properties Analysis

Cyclobutyl 2,6-dimethylphenyl ketone is a colorless oil . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Thermochemical Analysis and Stability

Morales and Martínez (2009) conducted a detailed study on the thermochemical properties of ketene dimers and related cyclic structures, including cyclobutane-1,3-diones and cyclobut-2-enones. Through theoretical calculations, they examined the stability of these compounds, contributing valuable data for understanding the thermodynamics of ketene polymerization. This research offers insights into the preferred pathways and stability of cyclobutyl ketone derivatives in chemical reactions (Morales & Martínez, 2009).

Synthetic Applications in Organic Chemistry

Several studies have illustrated the versatility of cyclobutyl ketones and their derivatives in organic synthesis. For instance, Fujiwara et al. (1997) demonstrated the highly stereoselective synthesis of alkenylsilanes and germanes utilizing cyclobutyl ketones, showcasing the compounds' utility in creating complex molecular architectures with high stereocontrol (Fujiwara et al., 1997). Additionally, Alcaide, Almendros, and Lázaro‐Milla (2019) developed a regioselective synthesis method for 2,3-disubstituted-cyclobutenones, highlighting the synthetic utility of these structures in generating potent medicinal chemistry scaffolds (Alcaide, Almendros, & Lázaro‐Milla, 2019).

Photochemical Reactions and Mechanistic Insights

Research on the photochemistry of cyclobutyl ketones has provided fundamental insights into reaction mechanisms and the potential for novel photoreactions. Scheffer et al. (1986) explored the Norrish Type II reaction in the solid state with α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl phenyl ketone, revealing intricate details about the photolysis pathways and the impact of the solid-state environment on these reactions (Scheffer et al., 1986).

Catalysis and Reaction Innovations

The development of catalytic methods utilizing cyclobutyl ketones has led to efficient synthetic pathways for valuable chemical products. Ozawa et al. (2001) presented a method for dehydrogenative silylation of ketones catalyzed by diphosphinidenecyclobutene-coordinated platinum(II) complexes, illustrating the potential of cyclobutyl ketones in catalytic processes to yield silyl enol ethers with high selectivity (Ozawa et al., 2001).

properties

IUPAC Name

cyclobutyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPMVPJDPBTASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642531
Record name Cyclobutyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2,6-dimethylphenyl ketone

CAS RN

898790-73-3
Record name Cyclobutyl(2,6-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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